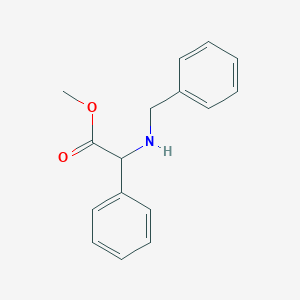

Methyl 2-(benzylamino)-2-phenylacetate

Übersicht

Beschreibung

Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and a phenyl group attached to the alpha carbon of the acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-2-phenylacetate can be achieved through several methods. One common approach involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction typically proceeds as follows:

Reactants: Benzylamine and methyl 2-bromo-2-phenylacetate.

Solvent: Anhydrous ethanol or methanol.

Base: Sodium hydroxide or potassium carbonate.

Temperature: Room temperature to reflux conditions.

Reaction Time: Several hours to overnight.

The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(benzylamino)-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Benzylamino-phenylacetic acid.

Reduction: Benzylamino-phenylmethanol.

Substitution: Various N-substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Methyl 2-(benzylamino)-2-phenylacetate has the molecular formula and a molecular weight of approximately 255.31 g/mol. The compound can undergo several chemical reactions, including:

- Oxidation : Converts to corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

- Substitution : Nucleophilic substitution can replace the benzylamino group with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique functional groups allow chemists to develop novel compounds with specific properties for further applications .

Medicinal Chemistry

The compound has gained attention for its potential as a building block in the development of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly beneficial in treating complex diseases, such as cancer and neurodegenerative disorders .

Research indicates that this compound exhibits significant biological activities, including enzyme inhibition and modulation of protein-ligand interactions. Its benzylamino group can form hydrogen bonds with biological molecules, enhancing its potential therapeutic effects .

Case Study 1: Antiepileptic Activity

In a study evaluating the efficacy of various compounds, this compound demonstrated protective effects against seizures induced by maximal electroshock (MES) in animal models. The compound showed a high potency with an effective dose (ED₅₀) indicating its potential as an antiepileptic agent .

Case Study 2: Antimicrobial Properties

Recent investigations into the antimicrobial activity of derivatives, including this compound, revealed strong bactericidal effects against various pathogenic strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be developed into new antibiotics or adjunct therapies for bacterial infections .

Wirkmechanismus

The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(benzylamino)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a phenyl group.

Methyl 2-(benzylamino)-2-methylacetate: Contains a methyl group instead of a phenyl group.

Methyl 2-(benzylamino)-2-ethylacetate: Features an ethyl group in place of the phenyl group.

Uniqueness

Methyl 2-(benzylamino)-2-phenylacetate is unique due to the presence of both benzylamino and phenyl groups, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for its effects on various biological systems, including its pharmacological properties, mechanisms of action, and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Pharmacological Properties

This compound has been investigated for several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

- Antioxidant Activity : The compound has demonstrated notable antioxidant effects, contributing to the reduction of oxidative stress in cellular models.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It has been suggested that this compound interacts with various receptors, influencing physiological processes.

- Gene Expression Modulation : This compound may affect gene expression related to inflammation and oxidative stress response.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (64 µg/mL) |

| Escherichia coli | 16 | Ampicillin (32 µg/mL) |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin (128 µg/mL) |

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) | Comparison with Standard Antioxidant |

|---|---|---|

| DPPH Radical Scavenging | 25 | Ascorbic Acid (20 µg/mL) |

| ABTS Radical Scavenging | 30 | Trolox (15 µg/mL) |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a significant reduction in bacterial growth at an MIC of 32 µg/mL. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In a research article by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to the control group, suggesting its potential utility in treating inflammatory conditions.

Eigenschaften

IUPAC Name |

methyl 2-(benzylamino)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKILDAUSVSANBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395222 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78907-06-9 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.